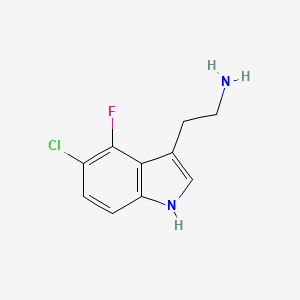

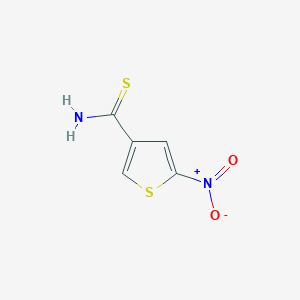

2-(5-Chloro-4-fluoro-1H-indol-3-yl)éthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine is a derivative of the indole family . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are important types of molecules and natural products and have been found in many important synthetic drug molecules .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis

Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets that this compound interacts with.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Given that indole derivatives are known to possess various biological activities , it can be inferred that this compound may have similar effects. The specific effects would depend on the compound’s targets and mode of action.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine is that it has been shown to be effective in preclinical models of several different types of cancer, including breast, lung, and ovarian cancer. However, one limitation is that its efficacy may be limited by the development of drug resistance in cancer cells over time.

Orientations Futures

There are several potential future directions for research on 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine. One area of focus could be the development of combination therapies that include 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine and other chemotherapeutic agents. Another area of focus could be the development of biomarkers that could be used to predict which patients would be most likely to benefit from treatment with 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine. Finally, there is potential for the development of new formulations of 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine that could improve its pharmacokinetic properties and increase its efficacy in clinical settings.

Méthodes De Synthèse

The synthesis of 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine involves several steps, including the preparation of the starting materials, the coupling of the indole moiety with the ethanamine group, and the final purification of the product. The detailed synthesis method has been described in several scientific publications, including a 2010 article in the Journal of Medicinal Chemistry.

Applications De Recherche Scientifique

Traitement du Cancer

Les dérivés de l'indole se sont avérés être des composés biologiquement actifs pouvant être utilisés dans le traitement des cellules cancéreuses . Ils ont montré diverses propriétés biologiques vitales, ce qui en fait un axe de recherche important dans le domaine du cancer .

Applications Antimicrobiennes

Les dérivés de l'indole ont également été utilisés comme agents antimicrobiens . Leur structure chimique unique leur permet d'interagir avec divers microbes, inhibant leur croissance et leur prolifération .

Traitement de Divers Troubles

Les dérivés de l'indole ont attiré une attention croissante ces dernières années pour leur potentiel dans le traitement de divers troubles du corps humain . Cela comprend une gamme de conditions, des troubles neurologiques aux maladies métaboliques .

Applications Antivirales

Les dérivés de l'indole se sont avérés prometteurs comme agents antiviraux . Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et le virus de l'hépatite C .

Applications Anti-Inflammatoires

Les dérivés de l'indole se sont avérés posséder des propriétés anti-inflammatoires . Cela les rend utiles dans le traitement des conditions caractérisées par une inflammation .

Applications Antioxydantes

Les dérivés de l'indole se sont avérés posséder des propriétés antioxydantes . Cela signifie qu'ils peuvent neutraliser les radicaux libres nocifs dans le corps, ce qui peut aider à prévenir diverses conditions de santé .

Applications Antidiabétiques

Les dérivés de l'indole se sont avérés posséder des propriétés antidiabétiques . Cela en fait un axe de recherche potentiel pour le développement de nouveaux traitements contre le diabète .

Applications Antimalariennes

Les dérivés de l'indole se sont avérés posséder des propriétés antimalariennes . Cela en fait un axe de recherche potentiel pour le développement de nouveaux traitements contre le paludisme .

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine in laboratory settings is currently unavailable. The stability, degradation, and long-term effects on cellular function of indole derivatives can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on indole derivatives can include observations of threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine are not well-defined. Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(5-chloro-4-fluoro-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2/c11-7-1-2-8-9(10(7)12)6(3-4-13)5-14-8/h1-2,5,14H,3-4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBDKZLEAAEHRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2CCN)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352906-02-5 |

Source

|

| Record name | 2-(5-chloro-4-fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2400200.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)

![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)